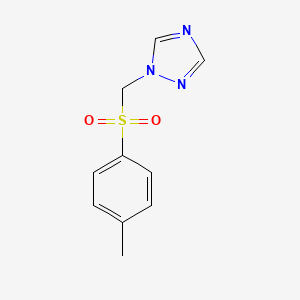

1-(甲苯磺酰甲基)-1H-1,2,4-三唑

描述

1-(tosylmethyl)-1H-1,2,4-triazole, also known as TMT, is a compound that has been extensively researched for its biological properties. It is a densely functionalized building block with three crucial groups contributing to a multitude of reactions .

Synthesis Analysis

The synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole involves the Ugi four-component reaction using sodium alginate, tosylmethyl isocyanide, propionaldehyde, and octylamine . This reaction is performed in aqueous solution as the Ugi reaction is accelerated in water .Molecular Structure Analysis

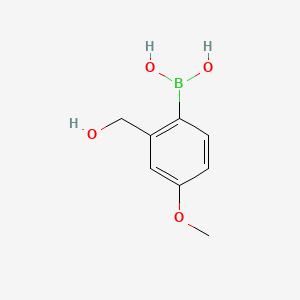

1-(tosylmethyl)-1H-1,2,4-triazole contains total 28 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 sulfone(s) and 1 Triazole(s) .Chemical Reactions Analysis

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated. The sulfinyl group not only enhances the acidity of the α-protons but is also a good leaving group . It can be used as a C-N=C synthon for the synthesis of various heterocycles .Physical And Chemical Properties Analysis

1-(tosylmethyl)-1H-1,2,4-triazole has a melting point of 109-113 °C, a density of 1.2721 (rough estimate), and a refractive index of 1.5270 (estimate). It is slightly soluble in water and is sensitive to moisture .科学研究应用

Hydrophobic Drug Delivery

- Application Summary : “1-(tosylmethyl)-1H-1,2,4-triazole” is used to chemically modify alginate, a naturally anionic polymer derived from brown seaweed, to improve its affinity to hydrophobic drug molecules, such as ibuprofen .

- Methods of Application : The Ugi four-component condensation reaction involving sodium alginate (SA), tosylmethyl isocyanide, propionaldehyde, and octylamine is used to synthesize the novel amphiphilic alginate-bisamide derivative (AABD) without any organic solvents and catalysts . The loading and in vitro release of ibuprofen for the AABD microcapsules prepared by the emulsification method were also investigated .

- Results : The AABD with the degree of substitution of 19.41% was successfully prepared by the Ugi reaction, and the grafting of hydrophobic side groups on the backbone of alginate was conducive to enhancing its molecular flexibility and colloidal interface activity . The prepared AABD microcapsules displayed high encapsulation efficiency and sustained-release property in comparison with the SA microcapsules .

Synthesis of Multi-Substituted Pyrrole Derivatives

- Application Summary : “1-(tosylmethyl)-1H-1,2,4-triazole” is used in the Van Leusen [3+2] cycloaddition reaction to synthesize multi-substituted pyrrole derivatives .

- Methods of Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used to synthesize pyrrole heterocycles .

- Results : Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .

Synthesis of Heterocyclic Compounds

- Application Summary : “1-(tosylmethyl)-1H-1,2,4-triazole” is used in the synthesis of important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .

- Methods of Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used to synthesize these heterocycles .

- Results : The synthesized compounds have good biological activities such as antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, antiparasitic, etc., and can also be used as enzyme inhibitors in organisms .

Organic Synthesis

- Application Summary : Since its introduction in 1972, “1-(tosylmethyl)-1H-1,2,4-triazole” has been recognized as an important building block in organic synthesis .

- Methods of Application : A wide range of reaction strategies involving “1-(tosylmethyl)-1H-1,2,4-triazole” have been reported .

- Results : This reagent has shown uniqueness in an assortment of synthetic methodologies .

Synthesis of Five-Membered Heterocyclic Compounds

- Application Summary : “1-(tosylmethyl)-1H-1,2,4-triazole” is used in the synthesis of important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .

- Methods of Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used to synthesize these heterocycles .

- Results : The synthesized compounds have good biological activities such as antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, antiparasitic, etc., and can also be used as enzyme inhibitors in organisms .

Organic Synthesis

- Application Summary : Since its introduction in 1972, “1-(tosylmethyl)-1H-1,2,4-triazole” has been recognized as an important building block in organic synthesis .

- Methods of Application : A wide range of reaction strategies involving “1-(tosylmethyl)-1H-1,2,4-triazole” have been reported .

- Results : This reagent has shown uniqueness in an assortment of synthetic methodologies .

安全和危害

未来方向

The future directions of 1-(tosylmethyl)-1H-1,2,4-triazole research could involve its use in the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . It could also be used in the development of new materials and the establishment of structure–function relationships .

属性

IUPAC Name |

1-[(4-methylphenyl)sulfonylmethyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDRJTORNKZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tosylmethyl)-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

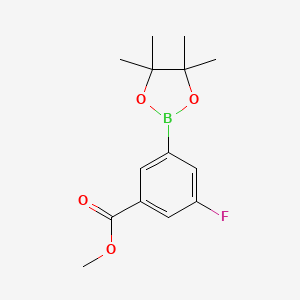

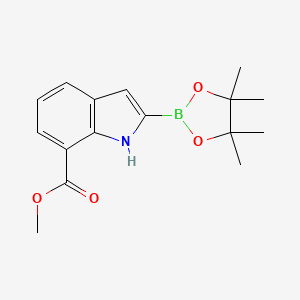

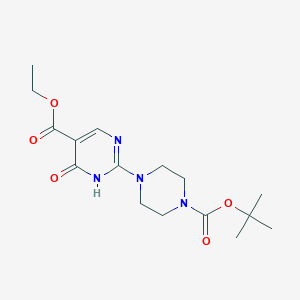

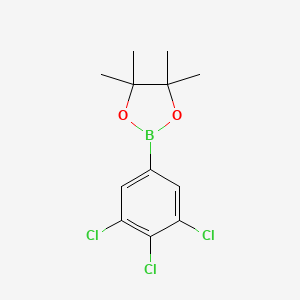

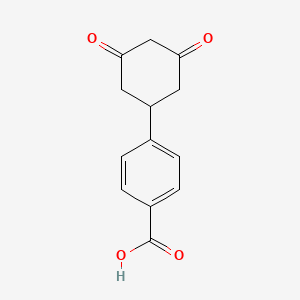

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine](/img/structure/B1393493.png)